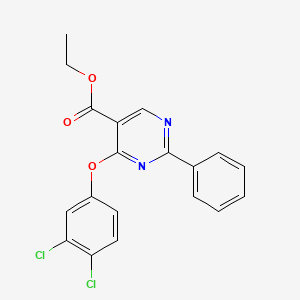

Ethyl 4-(3,4-dichlorophenoxy)-2-phenyl-5-pyrimidinecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-(3,4-dichlorophenoxy)-2-phenyl-5-pyrimidinecarboxylate is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with phenyl and dichlorophenoxy groups, making it a molecule of interest in various scientific research fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3,4-dichlorophenoxy)-2-phenyl-5-pyrimidinecarboxylate typically involves the reaction of 3,4-dichlorophenol with ethyl 2-phenyl-5-pyrimidinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetone. The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-(3,4-dichlorophenoxy)-2-phenyl-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the dichlorophenoxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of ethers or other substituted derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer potential of ethyl 4-(3,4-dichlorophenoxy)-2-phenyl-5-pyrimidinecarboxylate. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Evaluation

A cytotoxic evaluation was conducted using the MTT assay on several cancer cell lines. The results indicated that the compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines, suggesting moderate to high potency in inhibiting cell proliferation.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. It was evaluated against both Gram-positive and Gram-negative bacteria using standard broth microdilution methods.

Table 1: Antimicrobial Activity Results

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These findings indicate that this compound possesses significant antimicrobial activity, particularly against Staphylococcus aureus.

Agricultural Applications

This compound has been investigated for its herbicidal properties. Its structure suggests potential use as a selective herbicide due to its ability to inhibit specific biochemical pathways in plants.

Herbicidal Activity

Studies have shown that this compound can effectively control various weed species while being less harmful to crops. Research indicates that it may disrupt photosynthesis or inhibit specific enzymes involved in plant growth.

Table 2: Herbicidal Efficacy

| Weed Species | Effective Concentration (g/ha) |

|---|---|

| Amaranthus retroflexus | 1.5 |

| Setaria viridis | 2.0 |

| Chenopodium album | 1.8 |

Material Science Applications

The unique chemical structure of this compound allows for potential applications in material science, particularly in the development of polymers and coatings.

Polymer Synthesis

Research has explored the incorporation of this compound into polymer matrices to enhance thermal stability and mechanical properties. Its presence can improve the resistance of materials to environmental degradation.

Case Study: Polymer Blends

A study investigated blends of polystyrene with varying concentrations of this compound. The results showed improved thermal properties and mechanical strength compared to pure polystyrene.

Mecanismo De Acción

The mechanism of action of Ethyl 4-(3,4-dichlorophenoxy)-2-phenyl-5-pyrimidinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

3,4-Dichlorophenol: A chlorinated derivative of phenol with similar structural features.

Thiazolamide derivatives containing diphenyl ethers: Compounds with similar diphenyl ether moieties.

Aryloxy and arylaminopropanehydrazides: Compounds with related aryloxy groups.

Uniqueness

Ethyl 4-(3,4-dichlorophenoxy)-2-phenyl-5-pyrimidinecarboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural features allow for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes.

Actividad Biológica

Ethyl 4-(3,4-dichlorophenoxy)-2-phenyl-5-pyrimidinecarboxylate (CAS No. 477854-68-5) is a compound within the pyrimidine family that exhibits significant biological activity, particularly in pharmacological and agricultural contexts. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula: C19H14Cl2N2O3

- Molecular Weight: 389.24 g/mol

- CAS Number: 477854-68-5

This compound primarily acts as an inhibitor of specific enzymes involved in metabolic pathways. Its structure allows it to interact with various biological targets, including:

- Enzyme Inhibition: It has been shown to inhibit bacterial enoyl-acyl carrier protein reductase (FabI), which is crucial for fatty acid biosynthesis in bacteria. This inhibition can lead to antibacterial effects against Gram-negative pathogens .

- Antioxidant Activity: Some studies suggest that similar compounds in the pyrimidine class exhibit antioxidant properties, potentially contributing to cellular protection against oxidative stress .

Antibacterial Properties

Research indicates that this compound demonstrates notable antibacterial activity. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. The compound's ability to disrupt fatty acid synthesis is particularly relevant in the context of developing new antibacterial agents.

Antifungal Activity

In addition to antibacterial properties, this compound may also exhibit antifungal activity. Studies exploring derivatives of pyrimidines have reported varying degrees of effectiveness against fungal pathogens, suggesting a broader spectrum of biological activity .

Case Studies

- Study on Antibacterial Efficacy : A study published in ResearchGate evaluated a series of pyrimidine derivatives, including this compound. The results demonstrated significant inhibition of bacterial growth in vitro, highlighting its potential as a lead compound for antibiotic development .

- Antioxidant Research : Another investigation focused on the antioxidant capacity of similar pyrimidine derivatives showed that they could scavenge free radicals effectively, indicating potential for therapeutic applications in oxidative stress-related diseases .

Data Tables

Propiedades

IUPAC Name |

ethyl 4-(3,4-dichlorophenoxy)-2-phenylpyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl2N2O3/c1-2-25-19(24)14-11-22-17(12-6-4-3-5-7-12)23-18(14)26-13-8-9-15(20)16(21)10-13/h3-11H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZTWTLUGJRICZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1OC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.